molecular formula C13H7F2IO2 B3043597 2,3-Difluorophenyl 4-iodobenzoate CAS No. 887267-42-7

2,3-Difluorophenyl 4-iodobenzoate

Cat. No. B3043597
CAS RN: 887267-42-7
M. Wt: 360.09 g/mol
InChI Key: HVBNYJIOFIEAJZ-UHFFFAOYSA-N
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Description

2,3-Difluorophenyl 4-iodobenzoate is an aromatic ester that has been extensively studied for its unique chemical and physical properties . It has a molecular weight of 360.09 g/mol.

Scientific Research Applications

Difluoromethylation Processes

The difluoromethylation of compounds like methyl 4-hydroxy-3-iodobenzoate has been explored for use in large-scale chemical production. A practical and safe difluoromethylation protocol using sodium chlorodifluoroacetate was successfully implemented, highlighting potential applications in industrial chemical synthesis (Sperry & Sutherland, 2011).

Thermodynamic Properties

Research on the thermodynamic properties of iodobenzoic acid isomers, including 4-iodobenzoic acid, provides valuable insights into their physical and chemical behaviors, which are crucial for various scientific applications (Tan & Sabbah, 1994).

Catalytic and Synthesis Studies

Studies have also focused on the synthesis and catalytic properties of iodobenzoic acid derivatives. For example, iodocyclization processes have been developed for creating a wide range of 3-iodobenzo[b]furans, showcasing the versatility of these compounds in chemical synthesis (Okitsu et al., 2008).

Environmental Impact and Biodegradation

Investigations into the biodegradation of iodobenzoic acids, including 4-iodobenzoic acid, have been conducted to understand their environmental impact and potential bioremediation strategies. This research is crucial for assessing the ecological consequences of these compounds (Santos, New, & Kingswood, 1999).

Analytical Applications

The application of advanced analytical techniques like inductively coupled plasma mass spectrometry to study the disposition and metabolic fate of iodobenzoic acids in biological systems provides insights into their behavior in living organisms (Jensen et al., 2004).

Cross-Coupling Reactions

Research into the copper-catalyzed cross-coupling of bromozinc difluorophosphonate with iodobenzoates, such as 4-iodobenzoate, using DFT methodology has broad implications for organic synthesis and pharmaceutical applications (Jover, 2018).

Future Directions

A compound with a similar structure, 2-(2,3-difluorophenyl)-1H-imidazo[4,5-f][1,10]phenanthroline, has shown potential as an inhibitor of liver cancer cell proliferation . This suggests that 2,3-Difluorophenyl 4-iodobenzoate and related compounds could have potential applications in medical research.

properties

IUPAC Name

(2,3-difluorophenyl) 4-iodobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F2IO2/c14-10-2-1-3-11(12(10)15)18-13(17)8-4-6-9(16)7-5-8/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVBNYJIOFIEAJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(=O)C2=CC=C(C=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F2IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Difluorophenyl 4-iodobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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